![molecular formula C14H18N4OS B5619225 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-ethylthiourea](/img/structure/B5619225.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-ethylthiourea
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Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-ethylthiourea is a chemical compound synthesized through the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Its molecular formula is C24H21N5O2S . This compound belongs to the class of thiourea derivatives and exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis involves the condensation of 4-aminoantipyrine with benzoylisothiocynate. The reaction proceeds to form the target compound, which has been characterized using single crystal X-ray diffraction (XRD) analysis . The equimolar ratio ensures efficient conversion of the reactants into the desired product.
Molecular Structure Analysis
The molecular structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-ethylthiourea consists of a pyrazole ring, a phenyl group, and a thiourea moiety. The presence of nitrogen atoms in the pentacyclic structure enhances its aromaticity . The single crystal XRD analysis provides detailed information about the arrangement of atoms in the crystal lattice.
Physical And Chemical Properties Analysis
Scientific Research Applications
Molecular Docking and Drug Design
This compound has been utilized in molecular docking studies to explore its binding interactions with biological targets. For instance, it has been docked with Ampicillin-CTX-M-15, showing a promising binding score, which suggests potential applications in drug design and development .
Quantum Chemical Analysis
The quantum parameters of this compound have been investigated using DFT calculations. The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are at the benzene ring, indicating its potential in electronic applications and as a sensor material .
Antitumor Activities
Research has shown that derivatives of this compound exhibit good antitumor activities. This is particularly significant for the development of new chemotherapeutic agents .
Antioxidant Properties
Some studies have highlighted the moderate antioxidant activities of this compound’s derivatives. These properties are crucial for pharmaceutical applications, especially in drugs aimed at mitigating oxidative stress .
Synthesis of Heterocyclic Compounds
The compound serves as a building block for synthesizing various heterocyclic and bioactive compounds. Its reactivity with different reagents opens up pathways to create a wide range of molecules with potential biological activities .
Supramolecular Chemistry
The compound has been characterized by single crystal XRD analysis, revealing various intermolecular interactions that stabilize the supramolecular assembly. This is important for understanding and designing new materials with specific properties .
properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-15-14(20)16-12-10(2)17(3)18(13(12)19)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOKXAUOZZNRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323601 |
Source
|
Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804371 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea | |
CAS RN |
51944-24-2 |
Source
|
Record name | 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-ethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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